2,5-difluoro-4-(morpholin-4-yl)aniline

Synthetic Chemistry Process Optimization Building Block

2,5-Difluoro-4-(morpholin-4-yl)aniline (CAS 1238704-91-0) is a fluorinated morpholinoaniline building block essential for kinase and HDAC inhibitor synthesis. Its unique 2,5-difluoro substitution pattern on the aniline ring, combined with a para-morpholine moiety, delivers a distinct physicochemical profile (predicted pKa 5.46, logP 1.38) that is unattainable with generic aniline substitutes. This specific regiochemistry directly influences target binding, metabolic stability, and cellular permeability. Replacing it with 2,5-difluoroaniline or non-fluorinated morpholinoaniline will compromise SAR and biological outcomes. Designed for CCR5 antagonist and anticancer agent development programs requiring precise electronic and solubility properties.

Molecular Formula C10H12F2N2O
Molecular Weight 214.21 g/mol
CAS No. 1238704-91-0
Cat. No. B1427075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-4-(morpholin-4-yl)aniline
CAS1238704-91-0
Molecular FormulaC10H12F2N2O
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C(=C2)F)N)F
InChIInChI=1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2
InChIKeyOKJDTKMYLKMVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-(morpholin-4-yl)aniline (CAS 1238704-91-0): Core Structural and Physicochemical Profile for Scientific Procurement


2,5-Difluoro-4-(morpholin-4-yl)aniline (CAS 1238704-91-0) is a fluorinated aniline building block incorporating a morpholine ring at the para-position . It has the molecular formula C10H12F2N2O and a molecular weight of 214.21 g/mol . This compound is characterized by the presence of two fluorine atoms on the aniline ring, which influences its electronic properties, metabolic stability, and binding interactions, while the morpholine moiety contributes to solubility and hydrogen-bonding capacity .

Critical Substitution Risks: Why 2,5-Difluoro-4-(morpholin-4-yl)aniline Cannot Be Replaced by Unsubstituted or Differently Substituted Aniline Analogs


Procurement decisions for fluorinated morpholinoaniline building blocks cannot rely on generic substitution due to the profound impact of fluorine atom placement and the presence of the morpholine ring on biological activity, physicochemical properties, and synthetic utility. Simple substitution with 2,5-difluoroaniline (CAS 367-30-6) eliminates the critical morpholine moiety, which is essential for solubility, hydrogen-bonding interactions, and target engagement in kinase and HDAC inhibitor programs . Conversely, replacing the 2,5-difluoro pattern with a 3,5-difluoro pattern (CAS 168828-76-0) or a non-fluorinated morpholinoaniline (CAS 2524-67-6) drastically alters electronic distribution and steric properties, leading to divergent structure-activity relationships (SAR) and biological outcomes [1]. The specific 2,5-difluoro substitution pattern is crucial for modulating the pKa of the aniline nitrogen and influencing metabolic stability, as evidenced by its unique predicted pKa of 5.46 compared to other regioisomers .

Quantitative Differentiation of 2,5-Difluoro-4-(morpholin-4-yl)aniline: Direct Comparative Evidence Against Structural Analogs


Synthesis Yield: 2,5-Difluoro-4-(morpholin-4-yl)aniline Achieves 91% Yield Under Mild Hydrogenation Conditions

2,5-Difluoro-4-(morpholin-4-yl)aniline can be synthesized via a high-yielding hydrogenation protocol from its nitro precursor. In a representative procedure, 4-(2,5-difluoro-4-nitrophenyl)morpholine (11 g, 44 mmol) in ethanol (150 mL) is hydrogenated over 10% Pd-C (1.1 g) for 5 hours at room temperature to afford the target compound in 91% yield . This yield compares favorably to typical yields for substituted morpholinoanilines, which often require more forcing conditions or provide lower yields due to dehalogenation side reactions.

Synthetic Chemistry Process Optimization Building Block

Antiproliferative Activity: 2,5-Difluoro-4-(morpholin-4-yl)aniline Exhibits Growth Inhibition in MCF7 Breast Cancer Cells

2,5-Difluoro-4-(morpholin-4-yl)aniline has been evaluated for its antiproliferative activity against human MCF7 breast cancer cells. In a 72-hour MTT assay, it inhibited cell growth [1]. While the exact IC50 value is not publicly disclosed in the available ChEMBL record, this functional activity distinguishes it from the non-fluorinated analog 4-morpholinoaniline (CAS 2524-67-6), which lacks significant antiproliferative effects in MCF7 cells at comparable concentrations .

Cancer Research Antiproliferative MCF7

Predicted Physicochemical Properties: pKa and LogP Differentiation from Regioisomers

The predicted acid dissociation constant (pKa) for 2,5-difluoro-4-(morpholin-4-yl)aniline is 5.46 ± 0.40, and its calculated logP is 1.38 . In comparison, the regioisomer 3,5-difluoro-4-(morpholin-4-yl)aniline (CAS 168828-76-0) is predicted to have a different pKa due to altered electron-withdrawing effects of the fluorine atoms [1]. This difference in pKa can significantly influence the compound's ionization state at physiological pH, thereby affecting its permeability, solubility, and target binding.

Physicochemical Properties ADME Drug-likeness

Optimal Application Scenarios for 2,5-Difluoro-4-(morpholin-4-yl)aniline Based on Quantified Evidence


Medicinal Chemistry Campaigns Targeting Kinases or HDACs Requiring a Fluorinated Morpholinoaniline Scaffold

Based on its structural features and preliminary biological activity, 2,5-difluoro-4-(morpholin-4-yl)aniline is an ideal building block for synthesizing kinase inhibitors or histone deacetylase (HDAC) inhibitors [1]. The morpholine ring is a well-known pharmacophore in kinase inhibitor design, while the 2,5-difluoro substitution pattern enhances binding affinity and metabolic stability . The compound's demonstrated antiproliferative activity in MCF7 cells supports its use in developing novel anticancer agents .

Synthesis of CCR5 Antagonists for HIV and Inflammatory Disease Research

Preliminary pharmacological screening indicates that derivatives of 2,5-difluoro-4-(morpholin-4-yl)aniline can act as CCR5 antagonists [1]. This makes the compound a valuable intermediate for preparing treatments for CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [1].

Chemical Biology Probe Development Leveraging the Unique Physicochemical Signature

The combination of a predicted pKa of 5.46 and a logP of 1.38 provides a distinct physicochemical signature [1]. This profile is suitable for developing chemical probes where controlled ionization and moderate lipophilicity are required for cellular permeability and target engagement. The high-yielding synthesis (91%) further supports its use in generating sufficient quantities for probe optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-difluoro-4-(morpholin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.